4-(2-Chloropyridin-5-yl)aniline
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Overview
Description
4-(6-Chloro-3-pyridinyl)benzenamine is an organic compound with the molecular formula C11H9ClN2 It consists of a benzenamine moiety substituted with a 6-chloro-3-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-pyridinyl)benzenamine typically involves the coupling of a chloropyridine derivative with an aniline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-chloro-3-pyridineboronic acid with 4-bromoaniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of 4-(6-Chloro-3-pyridinyl)benzenamine may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-3-pyridinyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(6-Chloro-3-pyridinyl)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-3-pyridinyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The chloro and pyridinyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropyridin-5-yl)aniline
- 4-(3-Chloropyridin-2-yl)aniline
- 4-(4-Chloropyridin-3-yl)aniline
Uniqueness
4-(6-Chloro-3-pyridinyl)benzenamine is unique due to the specific positioning of the chloro and pyridinyl groups, which confer distinct chemical and biological properties. This positioning affects its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C11H9ClN2 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-(6-chloropyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H,13H2 |
InChI Key |
KFVXLDDTGHJHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)N |
Origin of Product |
United States |
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